molecular formula C10H11N3O2 B1233867 7-Azatryptophan CAS No. 49758-35-2

7-Azatryptophan

Cat. No.: B1233867
CAS No.: 49758-35-2
M. Wt: 205.21 g/mol
InChI Key: SNLOIIPRZGMRAB-QMMMGPOBSA-N
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Scientific Research Applications

7-Aza-L-tryptophan has a wide range of scientific research applications, including:

Safety and Hazards

According to the safety data sheet, one should avoid dust formation, breathing mist, gas, or vapors, and contacting with skin and eye when handling 7-Azatryptophan . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Future Directions

The incorporation of 7-Azatryptophan can be of broad applicability in the study of protein folding and protein-protein interaction . It has been widely used as biological fluorescent probes , and it is expected to continue to be used in this capacity in the future.

Biochemical Analysis

Biochemical Properties

7-Azatryptophan plays a significant role in various biochemical reactions. It is known to interact with several enzymes, proteins, and other biomolecules. One notable interaction is with tryptophan oxygenase, an enzyme found in Pseudomonas acidovorans. Together with L-tryptophan, this compound acts as a synergistic inducer of this enzyme . Additionally, this compound inhibits photosynthetic carbon assimilation, photosynthetic oxygen evolution, and nitrogen metabolism in the cyanobacterium Anabaena sp. Strain 1F . These interactions highlight the compound’s ability to modulate enzymatic activity and metabolic processes.

Cellular Effects

This compound has been shown to influence various cellular processes. In the cyanobacterium Anabaena doliolum, this compound suppresses growth and induces heterocyst differentiation in nitrogen-free medium . This compound also affects the spacing pattern of heterocysts and the probability of proheterocyst regression in different nitrogen-supplemented media . These effects suggest that this compound can modulate cell differentiation and growth in response to nitrogen availability.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules. For instance, it has been shown to bind to lysozyme in Enterobacteria phage lambda . This binding interaction likely contributes to its ability to modulate enzymatic activity. Additionally, this compound can act as an inhibitor or activator of enzymes, depending on the specific context of its interaction. Changes in gene expression may also occur as a result of these interactions, further influencing cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that the fluorescence properties of this compound are influenced by solvent polarity and temperature . For example, the fluorescence emission behavior of this compound in reverse micelles of dioctyl sulfosuccinate in n-heptane varies with the degree of hydration . These findings suggest that the stability and degradation of this compound can be affected by environmental conditions, which in turn may influence its long-term effects on cellular function.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is biosynthetically incorporated into bacterial proteins and can serve as an intrinsic fluorescence probe for protein structure and dynamics . The metabolic pathways of this compound likely involve interactions with enzymes such as tryptophan oxygenase and other cofactors that facilitate its incorporation into proteins. These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. For example, this compound can be incorporated into bacterial proteins, suggesting that it is actively transported and localized within specific cellular compartments

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It can be incorporated into bacterial proteins and used as a fluorescence probe to study protein structure and dynamics . The subcellular localization of this compound may be directed by targeting signals or post-translational modifications that guide it to specific compartments or organelles. These localization patterns can influence its activity and function within the cell.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Aza-L-tryptophan can be achieved through asymmetric alkylation of chiral nucleophilic glycine equivalents. One method involves the use of Ni(II)-complexes derived from glycine Schiff bases with chiral tridentate ligands. The reaction between the chiral nucleophilic glycine-derived Ni-complex and 3-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine under convenient conditions yields the corresponding alkylated Ni-complex with excellent diastereoselectivity and a yield of 74% .

Industrial Production Methods: Industrial production of 7-Aza-L-tryptophan can be achieved using genetically encoded systems. For instance, the expression of tryptophan synthase β-subunit (TrpB) from Thermotoga maritima in Escherichia coli enables the synthesis of 7-Aza-L-tryptophan from 7-azaindole and serine .

Chemical Reactions Analysis

Types of Reactions: 7-Aza-L-tryptophan undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in the molecule.

    Substitution: The nitrogen atom in the indole ring can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides and acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce various substituted aza-tryptophan compounds .

Comparison with Similar Compounds

    Tryptophan: The naturally occurring amino acid with a similar structure but without the nitrogen substitution in the indole ring.

    5-Hydroxytryptophan: A hydroxylated derivative of tryptophan, commonly used as a dietary supplement.

    6-Aza-L-tryptophan: Another aza-tryptophan analog with the nitrogen atom substituted at a different position in the indole ring.

Uniqueness: 7-Aza-L-tryptophan is unique due to its specific nitrogen substitution, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for applications requiring site-selective modifications and studies of enzyme mechanisms .

Properties

IUPAC Name

(2S)-2-amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2/c11-8(10(14)15)4-6-5-13-9-7(6)2-1-3-12-9/h1-3,5,8H,4,11H2,(H,12,13)(H,14,15)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNLOIIPRZGMRAB-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NC=C2CC(C(=O)O)N)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(NC=C2C[C@@H](C(=O)O)N)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40964394
Record name 7-Aza-L-tryptophan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40964394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

49758-35-2
Record name 7-Aza-L-tryptophan
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049758352
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Aza-L-tryptophan
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04206
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 7-Aza-L-tryptophan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40964394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-AZA-L-TRYPTOPHAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72B59WRT3H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of 7-azatryptophan?

A1: The molecular formula of this compound is C11H11N3O2, and its molecular weight is 217.22 g/mol.

Q2: How does the spectroscopic data of this compound differ from tryptophan, and why is this significant?

A2: this compound exhibits red-shifted absorption and emission spectra compared to tryptophan. [, , ] This red shift allows for selective excitation and detection of this compound even in the presence of multiple tryptophan residues, a common challenge when studying proteins. [, , ] Additionally, unlike tryptophan which displays a multi-exponential fluorescence decay in water, this compound exhibits single-exponential decay under suitable conditions, simplifying data analysis. [, ]

Q3: How is this compound incorporated into proteins?

A3: this compound can be incorporated into proteins through biosynthetic means. [, , , , , ] This involves using tryptophan-auxotrophic bacterial strains that are unable to synthesize tryptophan. When these strains are grown in media supplemented with this compound, the bacteria incorporate the analogue into proteins in place of tryptophan.

Q4: How does this compound act as a probe for protein structure and dynamics?

A4: The fluorescence properties of this compound, particularly its sensitivity to the local environment, make it a valuable probe for studying protein structure and dynamics. [, , , ] Changes in fluorescence intensity, lifetime, and anisotropy upon binding events, conformational changes, or alterations in the surrounding environment can provide valuable information about protein behavior. [, , , ]

Q5: What are some specific examples of how this compound has been used to study proteins?

A5: this compound has been used in a variety of protein studies, including:* Investigating the complex formation between avidin and biotinylated this compound. []* Probing structural changes in tryptophanyl-tRNA synthetase upon binding to substrates and analogues. []* Monitoring the conformational changes in plasminogen activator inhibitor-1 during its inhibition mechanism. []* Studying the interaction of the Ras-binding domain of c-Raf-1 with Ras. []* Examining the accessibility of tryptophan residues in phage lambda lysozyme. []

Q6: Can this compound affect the activity or stability of proteins?

A6: While this compound is generally well-tolerated, its incorporation can sometimes affect protein stability and activity, depending on the specific protein and the location of the substitution. [, , , ] For example, in phage lambda lysozyme, this compound incorporation led to decreased stability at low pH. [] In staphylococcal nuclease, the incorporation of specific this compound analogues was shown to either slightly stabilize or destabilize the protein, depending on the analogue used. []

Q7: Are there any limitations to using this compound as a probe?

A8: Despite its advantages, there are some limitations to consider when using this compound. The incorporation process can be complex, requiring specific bacterial strains and growth conditions. [, , ] Additionally, the sensitivity of this compound to its environment, while beneficial for probing protein dynamics, can also lead to complexities in data interpretation. Careful experimental design and control experiments are crucial to ensure accurate conclusions.

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